![molecular formula C14H16N2O4S B2769032 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 131732-78-0](/img/structure/B2769032.png)
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
Scientific Research Applications
Antibacterial Applications
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide: has been studied for its antibacterial properties. Sulfonamides, the class of compounds it belongs to, are known to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication . This mechanism is utilized in treating bacterial infections in humans and animals.
Pharmacological Activities
In pharmacology, this compound exhibits a range of activities. It has been shown to possess anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, making it potentially useful in treating conditions like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Material Science
In material science, sulfonamide derivatives can be used to modify surface properties and create new materials with specific characteristics. They can be incorporated into polymers or coatings to enhance material performance in various applications .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis. Its functional groups allow for further modifications, enabling the creation of a wide array of derivatives with desired chemical properties for use in drug development and other synthetic applications .
Analytical Chemistry
In analytical chemistry, sulfonamide derivatives can be used as standards or reagents in various analytical methods. Their well-defined structure and properties make them suitable for use in spectroscopy, chromatography, and other analytical techniques to identify or quantify substances .
Biophysical Research
The compound’s interactions with biological molecules can be studied in biophysical research. Understanding how it binds to enzymes or receptors can provide insights into drug design and the development of therapeutic agents .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The mode of action of 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is likely similar to other sulfonamides. Sulfonamides inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA. As a result, the bacterial cell cannot replicate or divide, leading to its eventual death .
Result of Action
The result of the action of 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is the inhibition of bacterial growth and replication due to the disruption of DNA synthesis . This leads to the eventual death of the bacterial cells.
properties
IUPAC Name |
3-amino-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-11-5-3-10(4-6-11)16-21(17,18)12-7-8-14(20-2)13(15)9-12/h3-9,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZDFKDABGXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
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